N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
“N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide” is a complex organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . It also has a furan ring, which is a five-membered ring with an oxygen atom, and a carboxamide group, which is a common functional group in bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the pyrrolidine ring and the carboxamide group would likely make it polar and potentially soluble in water .Scientific Research Applications
- Researchers have synthesized various derivatives of indole (the parent nucleus of this compound) and evaluated their antiviral potential. For instance:
- The presence of a piperazine ring in this compound suggests potential applications in neuropharmacological research, possibly modulating neurotransmitter activity.
- While specific studies on this compound are limited, related indole derivatives have shown promise against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
- 2-amino-4-(1-piperidine) pyridine derivatives containing indole scaffolds were designed as dual inhibitors of clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Antiviral Activity
Antitubercular Activity
Dual Kinase Inhibition
Antitumor and Cytotoxic Activity
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The influence of steric factors on biological activity has been investigated for compounds with a pyrrolidine ring .
Future Directions
properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-10-12(17-16(20)14-4-3-9-21-14)6-7-13(11)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJUKGMCIHKFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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